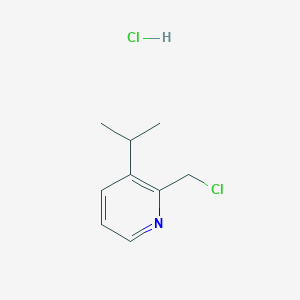
2-(Chloromethyl)-3-isopropylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-isopropylpyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group and an isopropyl group. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules. It is often used in organic synthesis and has applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-isopropylpyridine hydrochloride typically involves the chloromethylation of 3-isopropylpyridine. One common method includes the reaction of 3-isopropylpyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the pyridine ring. The reaction is usually carried out under acidic conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-isopropylpyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
2-(Chloromethyl)-3-isopropylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-isopropylpyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property makes it useful in the modification of proteins, nucleic acids, and other biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive.
3-(Chloromethyl)pyridine hydrochloride: The chloromethyl group is positioned differently, affecting its reactivity and the types of reactions it can undergo.
4-(Chloromethyl)pyridine hydrochloride: Similar to the 2- and 3- isomers but with different electronic and steric properties.
Uniqueness
2-(Chloromethyl)-3-isopropylpyridine hydrochloride is unique due to the presence of both the chloromethyl and isopropyl groups, which influence its reactivity and the types of reactions it can participate in. The isopropyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
2-(chloromethyl)-3-propan-2-ylpyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(2)8-4-3-5-11-9(8)6-10;/h3-5,7H,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMLVGIOYKRTNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
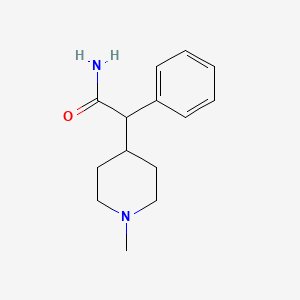
![Thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B2408482.png)
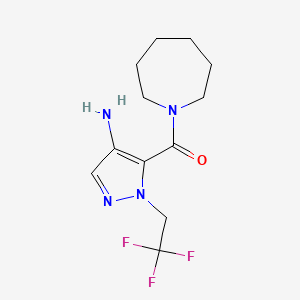
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408486.png)
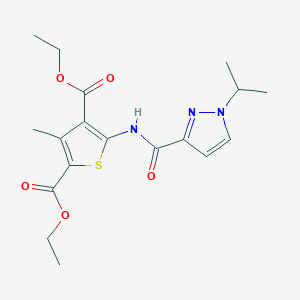
![2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B2408499.png)
![2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2408502.png)
![ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408504.png)
![4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2408488.png)
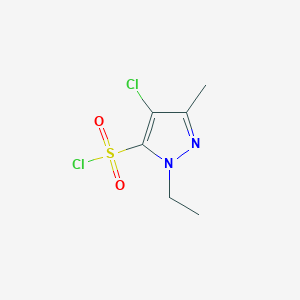
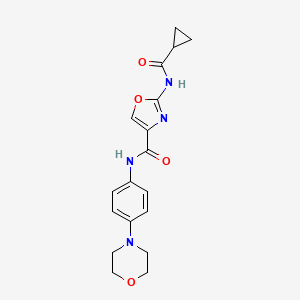
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2408494.png)
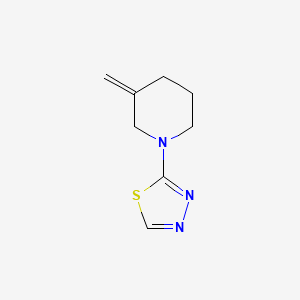
![Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2408496.png)
